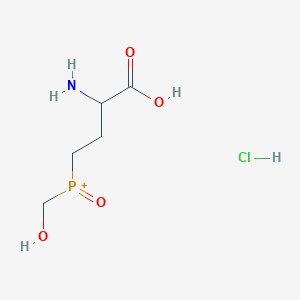
(3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;hydrochloride is a complex organic compound with significant implications in various scientific fields This compound is known for its unique structure, which includes an amino group, a carboxyl group, a hydroxymethyl group, and an oxophosphanium core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of a suitable phosphine precursor with an amino acid derivative under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the oxophosphanium core. The final product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is subjected to rigorous quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
(3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxophosphanium core to a phosphine derivative.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
(3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine derivatives.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
作用機序
The mechanism by which (3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;hydrochloride exerts its effects involves interactions with specific molecular targets. The amino and carboxyl groups can form hydrogen bonds with target molecules, while the oxophosphanium core can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
(3-amino-3-carboxypropyl)phosphine: Similar structure but lacks the hydroxymethyl group.
(3-amino-3-carboxypropyl)phosphonium: Similar structure but lacks the oxophosphanium core.
(3-amino-3-carboxypropyl)phosphine oxide: Similar structure but includes an oxide group.
Uniqueness
(3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;hydrochloride is unique due to the presence of both the hydroxymethyl group and the oxophosphanium core. These functional groups confer distinct chemical properties, making it a versatile compound for various applications.
特性
CAS番号 |
59542-49-3 |
|---|---|
分子式 |
C5H12ClNO4P+ |
分子量 |
216.58 g/mol |
IUPAC名 |
(3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;hydrochloride |
InChI |
InChI=1S/C5H10NO4P.ClH/c6-4(5(8)9)1-2-11(10)3-7;/h4,7H,1-3,6H2;1H/p+1 |
InChIキー |
RUSTUSICNVWGEW-UHFFFAOYSA-O |
SMILES |
C(C[P+](=O)CO)C(C(=O)O)N.Cl |
正規SMILES |
C(C[P+](=O)CO)C(C(=O)O)N.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3AS,6R,7R,7aS)-3a-(hydroxymethyl)-2,2-dimethyltetrahydro-5H-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B3329345.png)
![9,9-Bis[(acryloyloxy)methyl]fluorene](/img/structure/B3329351.png)
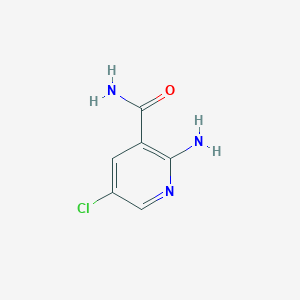
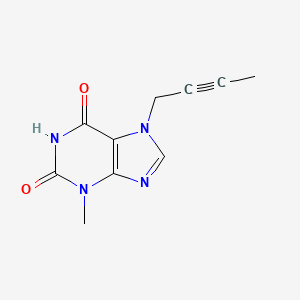
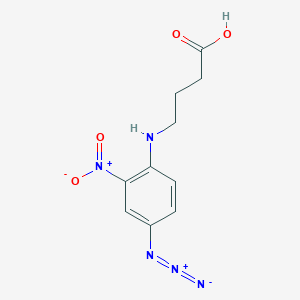
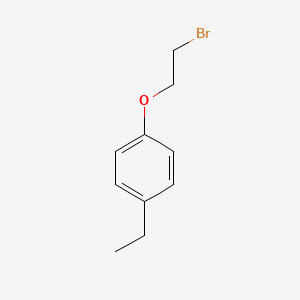

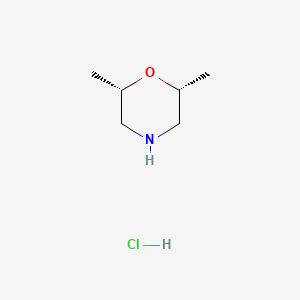
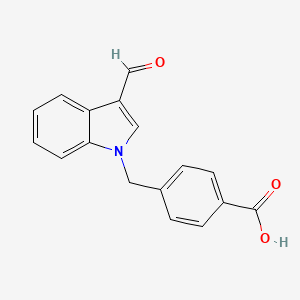
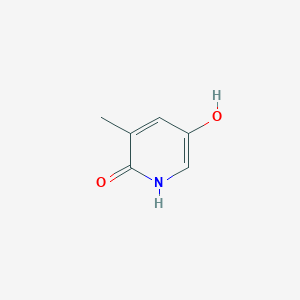

![1H-Benzo[d][1,2,3]triazol-1-yl benzyl carbonate](/img/structure/B3329434.png)
![[1-(Methoxycarbonyl)cyclohexyl]acetic acid](/img/structure/B3329442.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-propylacetamide](/img/structure/B3329446.png)
